(R)-4-(1-(Methylamino)ethyl)aniline
Description
(R)-4-(1-(Methylamino)ethyl)aniline is a chiral aniline derivative featuring a methylaminoethyl substituent at the para position of the aromatic ring. Its stereochemistry is defined by the (R)-configuration at the ethyl-bearing carbon. The compound is synthesized via multistep reactions involving reductive amination or nucleophilic substitution, as demonstrated in patent literature . Key analytical data include:
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-[(1R)-1-(methylamino)ethyl]aniline |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
DMFXFNALRAVAAD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)N)NC |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(Methylamino)ethyl)aniline typically involves the asymmetric reduction of a corresponding ketone or imine precursor. One common method is the reduction of ®-4-(1-(Methylamino)ethyl)aniline using chiral catalysts or reagents to ensure the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.
Industrial Production Methods
In industrial settings, the production of ®-4-(1-(Methylamino)ethyl)aniline may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, nitroso compounds, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-4-(1-(Methylamino)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral auxiliaries.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical drugs.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-4-(1-(Methylamino)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights structural differences and similarities with key analogs:
Key Observations :
- Stereochemistry: The (R)-configuration in the target compound contrasts with the (S)-configuration in analogs like (S,E)-N,N-dimethyl-4-(((1-phenylethyl)imino)methyl)aniline, which may influence receptor binding in biological systems .
- Substituent Effects: Nitro groups (e.g., 3-nitrodimethylaniline) increase molecular polarity and reactivity, whereas bulky groups like benzo[d][1,3]dioxol (in ) enhance anti-inflammatory activity . The methylaminoethyl group in the target compound balances hydrophilicity and steric bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
